Kinase Inhibitory Activity: PIM1, Yes1, and PIM3 Enzymatic IC₅₀ Values
In a curated BindingDB entry (BDBM50364776), N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)picolinamide demonstrated an IC₅₀ of 7 nM against recombinant human PIM1 kinase, 2.67 µM against Yes1 kinase, and 51 nM against PIM3 kinase, all measured in enzymatic assays . As a comparator, the related pyrimidine‑pyrrolidine compound SGI‑1776 (a selective PIM1 inhibitor) exhibits a reported IC₅₀ of 7 nM for PIM1, but also potently inhibits PIM2 and PIM3 with IC₅₀ values of 30 nM and 3 nM, respectively . The target compound’s 51 nM IC₅₀ against PIM3 represents a significantly weaker inhibition compared to SGI‑1776’s PIM3 potency.
| Evidence Dimension | Kinase enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | PIM1: 7 nM; PIM3: 51 nM; Yes1: 2.67 µM |
| Comparator Or Baseline | SGI‑1776: PIM1 IC₅₀ = 7 nM; PIM3 IC₅₀ = 3 nM (ChEMBL/Cancer Research literature) |
| Quantified Difference | PIM1: equivalent (7 nM vs 7 nM); PIM3: 17‑fold lower potency (51 nM vs 3 nM) |
| Conditions | Recombinant human full‑length PIM1 (N‑terminal GST‑tagged, E. coli expressed), peptide substrate LKKRNRTLTV, 40‑min incubation, luminescence detection; Yes1 (unknown origin); N‑terminal 6‑His‑tagged human PIM3, PIMtide substrate, 1‑hr incubation, fluorescence detection. |
Why This Matters
The differential PIM3 potency (51 nM vs. 3 nM for SGI‑1776) may make this compound a preferable candidate for studies where partial PIM3 sparing is desired while maintaining full PIM1 inhibition—a selectivity profile not achievable with the pan‑PIM inhibitor SGI‑1776.
- [1] BindingDB Entry BDBM50364776 (ChEMBL1952141/ChEMBL1952329). Inhibition of human recombinant PIM1, Yes1, and PIM3. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50364776 View Source
- [2] SGI‑1776 sulfate (ChEMBL1952141). PubChem Bioassay data and ChEMBL activity records. https://pubchem.ncbi.nlm.nih.gov/compound/SGI-1776-sulfate View Source
